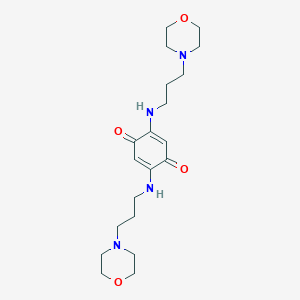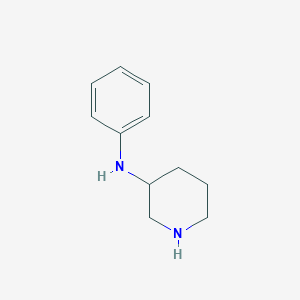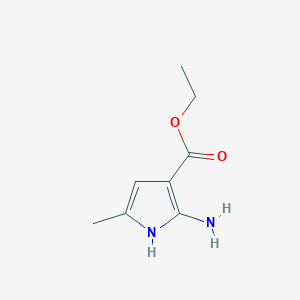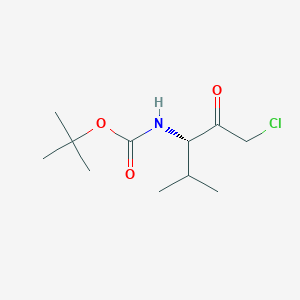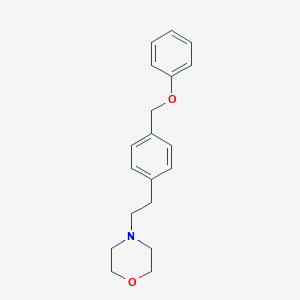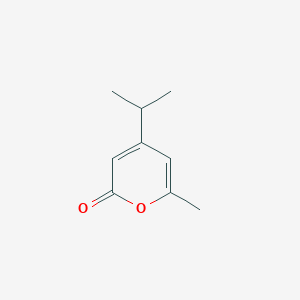
6-Methyl-4-propan-2-ylpyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-propan-2-ylpyran-2-one, also known as Methyl jasmonate, is a plant hormone that plays a significant role in plant growth and development. It is a volatile organic compound that is produced by plants in response to stress, such as insect damage, wounding, and pathogen attack. Methyl jasmonate has been extensively studied for its potential applications in agriculture, medicine, and cosmetics.
Mécanisme D'action
6-Methyl-4-propan-2-ylpyran-2-one jasmonate exerts its biological effects by binding to specific receptors in plant and animal cells, leading to the activation of various signaling pathways. In plants, it triggers the synthesis of defense-related proteins and secondary metabolites, which protect the plant from herbivores and pathogens. In animals, it modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis, which are relevant to cancer and other diseases.
Effets Biochimiques Et Physiologiques
6-Methyl-4-propan-2-ylpyran-2-one jasmonate has been shown to have various biochemical and physiological effects in plants and animals. In plants, it induces the production of volatile organic compounds, such as terpenoids and phenolics, which repel herbivores and attract natural enemies of pests. It also stimulates the accumulation of phytohormones, such as abscisic acid and salicylic acid, which regulate plant growth and development. In animals, it inhibits the proliferation of cancer cells, reduces inflammation, and enhances wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl-4-propan-2-ylpyran-2-one jasmonate has several advantages for laboratory experiments, including its high purity, stability, and reproducibility. It can be easily synthesized in large quantities and is readily available from commercial sources. However, its use in experiments may be limited by its potential toxicity to cells and organisms, as well as its variable effects depending on the dose, duration, and timing of exposure.
Orientations Futures
There are several potential future directions for research on methyl jasmonate. In agriculture, it could be used to develop new strategies for pest and disease control, as well as to improve the nutritional quality of crops. In medicine, it could be further investigated for its potential as a therapeutic agent for cancer and other diseases. In cosmetics, it could be used to develop new fragrances and skincare products. Additionally, more research is needed to understand the molecular mechanisms underlying the biological effects of methyl jasmonate, as well as its interactions with other signaling pathways and environmental factors.
Méthodes De Synthèse
6-Methyl-4-propan-2-ylpyran-2-one jasmonate can be synthesized from jasmonic acid, a natural plant hormone, by esterification with methanol in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or chromatography.
Applications De Recherche Scientifique
6-Methyl-4-propan-2-ylpyran-2-one jasmonate has been widely studied for its potential applications in various fields of science. In agriculture, it has been shown to induce plant defense mechanisms against pests and diseases, enhance crop yield and quality, and improve post-harvest storage life. In medicine, it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In cosmetics, it has been used as a fragrance and a skin conditioning agent.
Propriétés
Numéro CAS |
106319-08-8 |
|---|---|
Nom du produit |
6-Methyl-4-propan-2-ylpyran-2-one |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
6-methyl-4-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3 |
Clé InChI |
BNUTWEHRVAJMKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)O1)C(C)C |
SMILES canonique |
CC1=CC(=CC(=O)O1)C(C)C |
Synonymes |
2H-Pyran-2-one,6-methyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



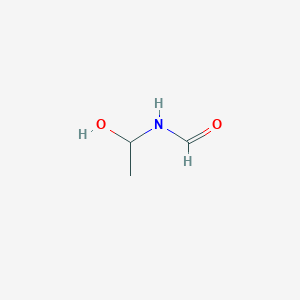
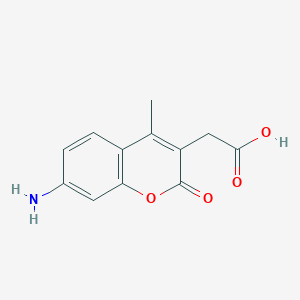
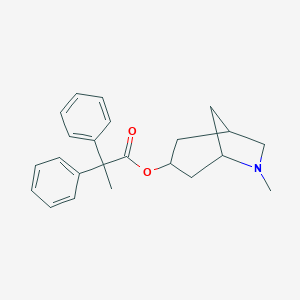

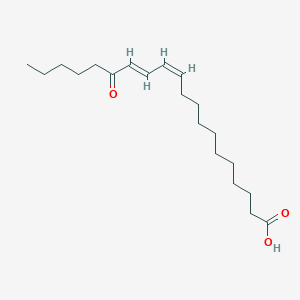
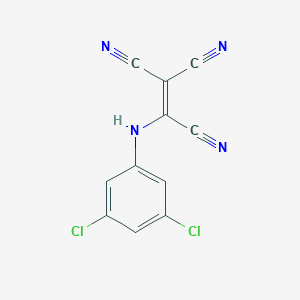
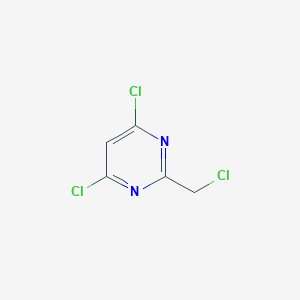
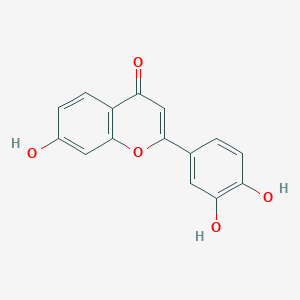
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
